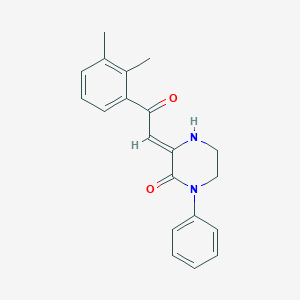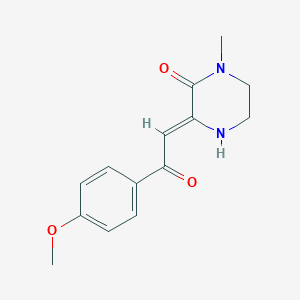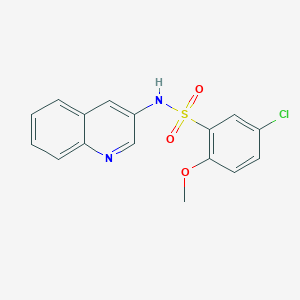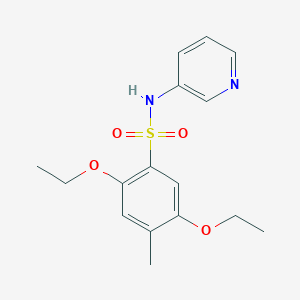
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, also known as UH-301, is a chemical compound that belongs to the class of tetralin derivatives. It has been extensively studied for its potential in treating various neurological disorders, including Parkinson's disease and depression. In
Wirkmechanismus
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin acts as a partial agonist at the dopamine D2 receptor, which means it activates the receptor to a lesser extent than the full agonist dopamine. This results in a modulatory effect on dopamine signaling, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been shown to increase dopamine release in the striatum, which is a region of the brain involved in movement and reward. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease, as well as an antidepressant effect in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its neuroprotective and antidepressant effects. However, it also has limitations, including its partial agonist activity, which may make it less potent than full agonists, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin. One area of interest is its potential in treating other neurological disorders, such as schizophrenia and addiction. Another area of research is the development of more potent and selective derivatives of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin. Additionally, further studies are needed to elucidate the exact mechanisms underlying its neuroprotective and antidepressant effects.
Synthesemethoden
The synthesis of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin involves the reaction of 6,7-dihydroxytetralin with trifluoromethanesulfonyl chloride in the presence of a base, followed by the reaction with n-propylamine. This method yields a pure form of 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin that has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been widely studied for its potential in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood. 8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin has been found to have a neuroprotective effect on dopaminergic neurons, which are affected in Parkinson's disease. It has also been shown to have antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
161970-95-2 |
|---|---|
Produktname |
8-(((Trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin |
Molekularformel |
C14H18F3NO3S |
Molekulargewicht |
337.36 g/mol |
IUPAC-Name |
[(7R)-7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H18F3NO3S/c1-2-8-18-11-7-6-10-4-3-5-13(12(10)9-11)21-22(19,20)14(15,16)17/h3-5,11,18H,2,6-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
ZRWGXXAMGVLDQT-LLVKDONJSA-N |
Isomerische SMILES |
CCCN[C@@H]1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)OS(=O)(=O)C(F)(F)F |
Synonyme |
8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin 8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, (+-)-isomer 8-(((trifluoromethyl)sulfonyl)oxy)-2-(n-propylamino)tetralin, (S)-isomer 8-SO2CF3-PAT R-(+)-8-OSO2CF3-PAT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
